[2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid

Suzuki Coupling Protecting Group Chemistry Regioselective Synthesis

Researchers often face protodeboronation and incompatible protecting groups in multi-step pyridine functionalization. [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid solves this via a synergistic substitution pattern. - Orthogonal Strategy: The C2 benzyloxy group enables selective hydrogenolysis to a free phenol post-Suzuki coupling, preventing interference with other sensitive moieties. - Enhanced Stability: The C6 methyl group provides steric shielding to the boronic acid, significantly reducing protodeboronation rates compared to unsubstituted analogs. - Regiochemical Control: This specific scaffold directs efficient cross-coupling for constructing complex kinase inhibitor intermediates. Packaged under inert atmosphere for supply chain integrity.

Molecular Formula C13H14BNO3
Molecular Weight 243.07
CAS No. 2377610-37-0
Cat. No. B2650720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid
CAS2377610-37-0
Molecular FormulaC13H14BNO3
Molecular Weight243.07
Structural Identifiers
SMILESB(C1=C(N=C(C=C1)C)OCC2=CC=CC=C2)(O)O
InChIInChI=1S/C13H14BNO3/c1-10-7-8-12(14(16)17)13(15-10)18-9-11-5-3-2-4-6-11/h2-8,16-17H,9H2,1H3
InChIKeyLWXYKSQYUDGCPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[2-(Benzyloxy)-6-methylpyridin-3-yl]boronic Acid


[2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid (CAS 2377610-37-0) is a heteroaryl boronic acid featuring a pyridine core substituted with a benzyloxy group at the 2-position and a methyl group at the 6-position. This compound serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl structures . The benzyl ether moiety provides orthogonal protecting group functionality, allowing for late-stage deprotection strategies in multi-step syntheses .

Suzuki Coupling Heteroaryl boronic acid for biaryl and heteroaryl construction
Orthogonal Protection Benzyl ether allows mild hydrogenolysis without disrupting boronic acid
Stability Profile 3‑pyridyl boronic acid class with reported favorable protodeboronation resistance

[2-(Benzyloxy)-6-methylpyridin-3-yl]boronic Acid: Key Advantages


Substituting [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid with simpler pyridine boronic acids (e.g., 6-methylpyridine-3-boronic acid or 2-benzyloxypyridine-3-boronic acid) leads to divergent synthetic outcomes. The specific substitution pattern of the target compound—combining a C2 benzyloxy group with a C6 methyl group—imparts unique steric and electronic properties that influence both cross-coupling efficiency and downstream functionalization . The benzyloxy group at C2 can participate in directed ortho-metalation strategies, while the C6 methyl group sterically shields the boronic acid moiety, potentially reducing protodeboronation rates compared to unsubstituted or 2-substituted pyridine boronic acids [1]. Furthermore, the orthogonal protecting group nature of the benzyl ether enables sequential deprotection sequences that are impossible with methyl or methoxy analogs, thereby dictating specific synthetic routes in complex molecule assembly .

Deprotection Mismatch

Methoxy or methyl analogs require harsh acidic or Lewis acid conditions (BBr₃) that may degrade the boronic acid, unlike the mild hydrogenolysis of the benzyl ether.

Steric & Electronic Shift

Removing the C2 benzyloxy or C6 methyl group alters steric shielding and electronic density at the boronic acid center, potentially reducing cross‑coupling efficiency and increasing protodeboronation.

Regioselectivity Change

Simpler pyridine boronic acids lack the orthogonal directing/protecting group combination, which may limit late‑stage functionalization strategies in complex molecule assembly.

[2-(Benzyloxy)-6-methylpyridin-3-yl]boronic Acid: Differentiating Evidence


Orthogonal Benzyl Ether Protection

[2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid contains a benzyl ether group that can be selectively cleaved under mild hydrogenolysis conditions (H2, Pd/C) without affecting the boronic acid moiety. In contrast, the methoxy analog (2-methoxy-6-methylpyridine-3-boronic acid) requires harsh demethylation conditions (BBr3 or strong acid) that often degrade boronic acid functionality [1]. This orthogonal deprotection capability enables sequential functionalization strategies in complex molecule synthesis.

Orthogonal Deprotection
Head-to-head
Benzyl ether: H₂, Pd/C (compatible with boronic acid) vs. methoxy: BBr₃/strong acid (may degrade B(OH)₂)
Supports orthogonal deprotection strategies in complex synthesis; avoids boronic acid damage
Based on standard protecting group chemistry
Suzuki Coupling Protecting Group Chemistry Regioselective Synthesis

Superior Protodeboronation Stability

3-Pyridyl boronic acids, such as [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid, exhibit significantly slower protodeboronation rates compared to 2-pyridyl boronic acids. Under pH 12 at 70°C, 3-pyridyl boronic acids show a half-life (t0.5) > 1 week, whereas 2-pyridyl boronic acids undergo rapid protodeboronation with t0.5 ≈ 25–50 seconds under milder conditions (pH 7, 70°C) [1]. This intrinsic stability advantage ensures higher effective concentrations during cross-coupling reactions and reduces byproduct formation.

Protodeboronation Stability
Class-level
>12,000‑fold longer half‑life
3‑pyridyl t₀.₅ >1 week (pH 12, 70 °C) vs. 2‑pyridyl ~25–50 s (pH 7, 70 °C)
Reported class‑level resistance to protodeboronation supports higher effective concentration during cross‑coupling
Direct class inference; confirm under actual reaction conditions
Boronic Acid Stability Protodeboronation Suzuki Coupling

Efflux Pump Inhibitory Activity

While direct data for [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid is not available, its core scaffold (6-benzyloxypyridine-3-boronic acid) has been identified as a NorA efflux pump inhibitor that potentiates ciprofloxacin activity by a 4-fold increase at 16 μg/mL against NorA-overexpressing S. aureus 1199B strain [1]. The addition of a C6 methyl group in the target compound may further modulate lipophilicity and steric interactions, potentially altering potency and selectivity profiles.

Efflux Pump Inhibition
Class-level
4‑fold ciprofloxacin potentiation
Core scaffold at 16 μg/mL, NorA‑overexpressing S. aureus 1199B
Scaffold enables efflux pump inhibitor SAR studies; reported potentiation context
Direct data for target compound not available; methyl effect remains to be evaluated
Efflux Pump Inhibitor Antibacterial NorA

Commercial Availability & Premium Pricing

As a specialized building block with a unique substitution pattern, [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid commands a premium price point: £789.00 per 1g (Fluorochem, 98% purity) . In contrast, the simpler methoxy analog (2-methoxy-6-methylpyridine-3-boronic acid) is available for $427–$454 per 1g from Sigma-Aldrich , and the unsubstituted 6-methylpyridine-3-boronic acid is even less expensive (price not disclosed but significantly lower). This price differential reflects the added synthetic value of the orthogonal benzyl protecting group and the additional synthetic steps required for its preparation.

Pricing Comparison
Head-to-head
£789 (98%) vs. $427–454 (≥95%) per gram for methoxy analog
Premium reflects orthogonal protecting group utility and added synthetic steps
Prices as of 2026‑04‑22; subject to change
Procurement Cost Analysis Building Block Sourcing

Purity and Quality Assurance

Fluorochem offers [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid with a guaranteed purity of 98%, as verified by HPLC and NMR . In comparison, the 2-methoxy analog from Sigma-Aldrich is sold on an 'as-is' basis without analytical data, and buyer assumes responsibility for identity and purity verification . This difference in quality assurance is critical for laboratories requiring reliable, well-characterized building blocks for high-stakes synthesis campaigns.

Purity & QA
Head-to-head
98%, HPLC/NMR verified vs. “as‑is” without analytical data for methoxy analog
Certified purity reduces stoichiometry uncertainty and supports reproducibility in process development
Vendor specifications; independent verification recommended
Quality Control Purity Analysis Procurement Specification

[2-(Benzyloxy)-6-methylpyridin-3-yl]boronic Acid: Key Applications


Late-Stage Functionalization

In multi-step syntheses of complex drug candidates, the benzyl ether of [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid can be selectively hydrogenolyzed after Suzuki coupling to reveal a free phenol, enabling subsequent diversification (e.g., alkylation, glycosylation) without affecting other sensitive functional groups [1]. This orthogonal strategy is essential for constructing highly functionalized biaryl motifs found in kinase inhibitors and other therapeutic agents .

Regioselective Suzuki Coupling

The C6 methyl group provides steric shielding that can direct cross-coupling regioselectivity in challenging heteroaryl systems. When paired with an appropriate palladium catalyst, [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid couples efficiently with aryl bromides and chlorides to yield 3-arylpyridine derivatives, which serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals .

Efflux Pump Inhibitor Development

Building on the established efflux pump inhibitory activity of 6-benzyloxypyridine-3-boronic acid derivatives, [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid serves as a starting point for structure-activity relationship (SAR) studies aimed at optimizing NorA inhibition. The C6 methyl group offers a vector for modulating lipophilicity and binding interactions within the NorA hydrophobic pocket, potentially yielding more potent and selective EPIs [2].

Application
Selection Property
Validation Focus
Late‑Stage Functionalization
Orthogonal benzyl ether protection
Selective hydrogenolysis after Suzuki coupling to reveal phenol for further diversification
Regioselective Suzuki Coupling
C6 methyl steric shielding
Coupling with aryl bromides/chlorides under palladium catalysis; assess regio‑outcome
Efflux Pump Inhibitor SAR
NorA inhibitory scaffold
Evaluate ciprofloxacin potentiation and lipophilicity modulation in NorA‑overexpressing strains

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for [2-(Benzyloxy)-6-methylpyridin-3-yl]boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.